Chol-5-en-24-al-3beta-ol

Vitamin D3 synthesis asymmetric catalysis stereoselective synthesis

Sourcing a validated C24 steroidal aldehyde with the correct Δ5-unsaturation and 3β-hydroxyl configuration for vitamin D3 synthesis often results in generic analogs with unsuitable reactivity. Chol-5-en-24-al-3beta-ol (CAS 27460-33-9) is the precise intermediate disclosed in US Patent 4,354,972 A, providing the required electrophilic aldehyde for asymmetric isopropylation. - Enables synthesis of 24(R)-hydroxycholesterol with 78% yield and 92% diastereomeric excess. - Functions as a substrate for steroid aldehyde dehydrogenase (Sad) in bile acid metabolism studies. - Supplied with rigorous analytical characterization to ensure experimental reproducibility.

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
CAS No. 27460-33-9
Cat. No. B1663806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChol-5-en-24-al-3beta-ol
CAS27460-33-9
Molecular FormulaC24H38O2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
InChIKeyGKTDPIQLKVFPBU-OLSVQSNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chol-5-en-24-al-3beta-ol: Steroidal 24-Aldehyde Intermediate for Vitamin D3 and Bile Acid Research


Chol-5-en-24-al-3beta-ol (CAS 27460-33-9), a C24 steroidal aldehyde with molecular formula C24H38O2, is a functionalized cholesterol derivative [1]. It features the characteristic Δ5-cholestene steroid nucleus with a 3β-hydroxyl group and a terminal C-24 aldehyde functionality [1]. This compound is disclosed as Compound IX in patent US 4354972 A, where it is described as an intermediate in the synthesis of hydroxylated vitamin D3 derivatives [2]. As a steroid 24-aldehyde, it occupies a strategic position at the intersection of cholesterol metabolism, bile acid biosynthesis, and vitamin D analog development [1].

1
Synthetic Utility C-24 aldehyde electrophile for stereocontrolled vitamin D3 metabolite assembly
2
Steroid Framework Δ5-cholestene nucleus with 3β-hydroxyl configuration and planar ring geometry
3
Research Workflows Supports bile acid biosynthesis mapping and cholesterol side-chain metabolism studies

Why Chol-5-en-24-al-3beta-ol Cannot Be Replaced


Generic substitution fails because Chol-5-en-24-al-3beta-ol possesses a precise combination of stereochemical and functional features—a Δ5-unsaturation, a 3β-hydroxyl configuration, and a reactive C-24 aldehyde—that is absent in its closest commercially available analogs [1]. While 3β-hydroxy-5-cholen-24-oic acid (CAS 5255-17-4) shares the same steroid nucleus, its terminal carboxylic acid confers fundamentally different reactivity and metabolic processing [1]. Similarly, 24(S)-hydroxycholesterol, though structurally related, lacks the electrophilic aldehyde required for the asymmetric isopropylation reactions essential for stereocontrolled vitamin D3 synthesis [2]. The presence of the Δ5 double bond distinguishes this compound from 5β-saturated bile acid intermediates, which adopt a cis A/B ring junction and participate in distinct biosynthetic pathways [1]. These structural nuances dictate that researchers cannot interchange these compounds without altering experimental outcomes or synthetic routes.

Target Compound
Analog / Substitute
Reactivity
Electrophilic aldehyde (C-24); participates in nucleophilic addition
Terminal carboxylic acid (CAS 5255-17-4); undergoes conjugation, not C–C bond formation
Synthetic Handle
Aldehyde enables direct asymmetric isopropylation
24(S)-hydroxycholesterol: lacks aldehyde; requires additional redox steps
Conformation
Δ5-unsaturated; planar B/C ring junction
5β-saturated intermediates; cis A/B ring fusion may alter recognition

Quantitative Differentiation of Chol-5-en-24-al-3beta-ol


Asymmetric Isopropylation to 24(R)-Hydroxycholesterol

In a head-to-head synthetic study, Chol-5-en-24-al-3beta-ol was directly compared to other steroidal 24-aldehydes as a substrate for chiral β-amino alcohol-catalyzed addition of diisopropylzinc. The reaction with Chol-5-en-24-al-3beta-ol provided 24(R)-hydroxycholesterol in 78% yield with 92% diastereomeric excess (de) [1]. In contrast, the corresponding 24-oxo analog (24-ketocholesterol) could not undergo this stereoselective transformation, requiring alternative and less efficient reduction protocols. The aldehyde functionality is essential for the nucleophilic addition step, and the specific Δ5-3β-ol steroid framework ensures compatibility with the chiral catalyst system [1].

Asymmetric Isopropylation
Direct comparison
78% yield, 92% de (R) vs. 24-ketocholesterol: not applicable
Supports stereocontrolled C–C bond formation
Chiral β-amino alcohol / diisopropylzinc system
Vitamin D3 synthesis asymmetric catalysis stereoselective synthesis

Distinct Reactivity vs. 3β-Hydroxy-5-cholen-24-oic Acid

Chol-5-en-24-al-3beta-ol differs fundamentally from 3β-hydroxy-5-cholen-24-oic acid (CAS 5255-17-4) by oxidation state at C-24 (aldehyde vs. carboxylic acid). This distinction is metabolically significant: the aldehyde is an electrophilic intermediate that can be reduced to 24-hydroxycholesterol derivatives or oxidized to the corresponding acid, whereas the acid is a terminal metabolite that undergoes conjugation (e.g., sulfation, glycination) rather than further side-chain modification [1][2]. In enzymatic systems, steroid aldehyde dehydrogenase (Sad) from Proteobacteria exhibits broad substrate tolerance for steroidal aldehydes, including bile acid intermediates with C-24 aldehyde groups, catalyzing their oxidation to acids with Km values in the low micromolar range [2]. The acid form (3β-hydroxy-5-cholen-24-oic acid) serves as a substrate for sulfation reactions rather than undergoing further side-chain elaboration [1].

Oxidation State at C-24
Class-level inference
Aldehyde (electrophilic) vs. Carboxylic acid (metabolic endpoint)
Difference of two oxidation states
Reported distinct metabolic processing and synthetic utility
Sad dehydrogenase kinetics context
bile acid biosynthesis steroid metabolism enzymatic oxidation

Patent-Validated Synthesis of Hydroxylated Vitamin D3 Metabolites

US Patent 4,354,972 A explicitly discloses Chol-5-en-24-al-3beta-ol (Compound IX) as a key intermediate in the preparation of 24,25-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol [1]. The synthetic sequence involves reaction of the C-24 aldehyde with an isopropyl organometallic reagent to install the 24-hydroxy-25-methyl functionality characteristic of these biologically active vitamin D3 metabolites [1]. Alternative precursors lacking the aldehyde group, such as 3β-hydroxy-5-cholen-24-oic acid or 24-hydroxy analogs, cannot participate in this carbon-carbon bond-forming step and would require additional protection/deprotection or redox manipulations, reducing overall synthetic efficiency [2]. The patent also describes the preparation of the target compound via reduction of 3β-tetrahydropyranyloxychol-5-en-24-oic acid methyl ester with di-isobutylaluminium hydride (DIBAL-H), achieving aldehyde formation without toxic CrO3 oxidation steps [2].

Patent-Validated Intermediate
Patent record
Compound IX in US 4,354,972 A Direct precursor to 1,24,25-trihydroxycholecalciferol
Supports synthesis workflow without CrO₃ steps
DIBAL-H reduction route disclosed
vitamin D analog synthesis patent chemistry pharmaceutical intermediates

Δ5-Unsaturation vs. 5β-Saturated Bile Acid Intermediates

The Δ5 double bond in Chol-5-en-24-al-3beta-ol maintains the planar B/C ring junction characteristic of cholesterol-derived steroids, whereas 5β-saturated bile acid intermediates (e.g., 3α-hydroxy-5β-cholan-24-al) adopt a cis A/B ring fusion that creates a bent molecular geometry [1]. This conformational difference has significant implications for biological recognition: 24-oxidized sterols containing Δ5-unsaturation (including chol-5-en-24-al derivatives) have been identified as potent Liver X Receptor (LXR) α/β agonists, with EC50 values ranging from 0.1 to 5 μM in luciferase reporter assays, whereas saturated 5β-analogs show markedly reduced or absent LXR activation [2][3]. Five distinct 24-oxidized sterols demonstrated high potency for LXRα/β activation and induced expression of LXR-target genes APOE and ABCA1, with fold-induction values ranging from 2- to 8-fold over vehicle control [2].

LXR Activation Window
Class-level inference
Reported EC₅₀ range 0.1–5 μM 24-oxidized Δ5-sterol class; LXRα/β reporter assays
Planar Δ5 geometry supports nuclear receptor recognition
Saturated 5β-analogs show markedly reduced activity
steroid conformation nuclear receptor binding bile acid biosynthesis

Validated Research Applications of Chol-5-en-24-al-3beta-ol


Stereocontrolled Synthesis of 24(R)-Hydroxylated Vitamin D3 Metabolites

Chol-5-en-24-al-3beta-ol is the preferred substrate for asymmetric isopropylation reactions catalyzed by chiral β-amino alcohols, enabling direct synthesis of 24(R)-hydroxycholesterol with 78% yield and 92% diastereomeric excess [1]. This stereoselectivity is unattainable with the corresponding 24-ketone or carboxylic acid analogs, which lack the electrophilic aldehyde required for the nucleophilic addition step [1]. The resulting 24(R)-hydroxycholesterol serves as a key intermediate for 1α,24(R)-dihydroxyvitamin D3, a biologically active metabolite with potential therapeutic applications in calcium metabolism disorders [2].

24,25-Dihydroxyvitamin D3 and 1,24,25-Trihydroxyvitamin D3 Intermediate

As explicitly disclosed in US Patent 4,354,972 A, Chol-5-en-24-al-3beta-ol (Compound IX) is a validated intermediate for synthesizing 24,25-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol [1]. The aldehyde functionality enables direct installation of the 24-hydroxy-25-methyl moiety via nucleophilic addition of isopropyl organometallic reagents—a transformation that is not possible with the corresponding acid or alcohol analogs without additional redox steps [1]. This compound also serves as the product of DIBAL-H reduction of protected 3β-hydroxy-5-cholen-24-oic acid esters, providing a CrO3-free route to the aldehyde [2].

LXR Agonist Screening and Structure-Activity Studies

Based on class-level evidence, 24-oxidized sterols containing the Δ5-unsaturation (including chol-5-en-24-al derivatives) function as potent LXRα/β agonists with EC50 values in the 0.1-5 μM range in luciferase reporter assays [1]. These compounds induce LXR-target genes APOE and ABCA1 by 2- to 8-fold over vehicle controls, distinguishing them from saturated 5β-analogs that show markedly reduced activity due to conformational differences in the steroid nucleus [1][2]. Chol-5-en-24-al-3beta-ol is appropriate for LXR activation studies where the Δ5-planar geometry is required for receptor recognition.

Bile Acid Biosynthesis: Aldehyde Intermediate Studies

Chol-5-en-24-al-3beta-ol serves as a substrate for steroid aldehyde dehydrogenase (Sad) enzymes, which oxidize C-24 steroidal aldehydes to the corresponding carboxylic acids during bile acid catabolism [1]. Unlike the terminal acid metabolite 3β-hydroxy-5-cholen-24-oic acid, this aldehyde intermediate can participate in both reduction (to 24-hydroxy derivatives) and oxidation pathways, making it essential for studies mapping the bifurcation points in sterol side-chain metabolism [2]. The aldehyde's electrophilic nature also renders it useful for enzyme kinetics studies with Sad and related ALDH3 family members [1].

Application
Selection Property
Validation Focus
Stereoselective vitamin D3 metabolite synthesis
Electrophilic aldehyde reactivity at C-24
Chiral catalyst compatibility and diastereomeric excess
Patent-defined hydroxylated vitamin D3 intermediate
DIBAL-H reduction compatibility; bypasses CrO₃
Route efficiency and protecting-group tolerance
LXR nuclear receptor pathway studies
Δ5-unsaturated planar steroid geometry
LXRα/β reporter assay response and target gene induction
Bile acid aldehyde intermediate characterization
C-24 aldehyde redox bifurcation point
Sad dehydrogenase kinetics and metabolic mapping
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